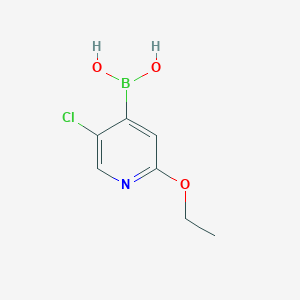

5-Chloro-2-ethoxypyridine-4-boronic acid

Description

Evolution and Significance of Organoboron Reagents in Modern Chemical Synthesis

Organoboron chemistry has become a cornerstone of modern organic synthesis, offering a vast array of versatile reagents and reactions. Boron-containing compounds have been utilized extensively for over six decades, with seminal reactions like hydroboration and the Suzuki-Miyaura cross-coupling reaction demonstrating their profound impact. acs.org The unique characteristics of organoboron compounds, including their stability, high selectivity, and functional group tolerance, have made them indispensable tools for chemists. nih.gov

Historically, the application of organoboron units was often limited to the final steps of a synthetic route due to their perceived reactivity. acs.org A significant breakthrough in this area was the development of boronic acid protecting groups. These strategies have revolutionized the use of organoborons, enabling them to be carried through complex, multi-step synthetic sequences and deprotected for use at the desired stage. acs.org This advancement has greatly expanded their utility in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds between organoboron compounds and organic halides, is so integral that it is estimated to account for over 20% of all processes run by the pharmaceutical sector. researchgate.net

Contextualization of Pyridylboronic Acids as Versatile Building Blocks

Within the broader family of organoboron reagents, pyridylboronic acids have emerged as particularly valuable and versatile building blocks. They are key partners in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to construct biaryl and heteroaryl systems. acs.orgaudreyli.com While halopyridines have been frequently used as coupling partners, systematic studies of pyridylboronic acids themselves have been less common, partly due to historical difficulties in their purification. audreyli.com

However, recent research has focused on the synthesis of shelf-stable, functionalized pyridylboronic acids, which can be subsequently used to create novel heteroaryl-substituted pyridine (B92270) derivatives. audreyli.comacs.org Compounds such as 5-Chloro-2-ethoxypyridine-4-boronic acid and its analogues are examples of functionalized pyridylboronic acids designed for such purposes. The substituents on the pyridine ring, such as chloro and alkoxy groups, not only modify the electronic properties of the molecule but also provide handles for further synthetic transformations after the initial cross-coupling has occurred. audreyli.com

Importance of Functionalized Pyridine Scaffolds in Synthetic Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry and drug design. researchgate.netnih.gov As an isostere of benzene, this nitrogen-bearing heterocycle is a fundamental component in over 7,000 drug molecules and is present in 62 FDA-approved drugs. nih.govlifechemicals.com Its prevalence stems from its presence in numerous natural products, including vitamins (like nicotinamide (B372718) and vitamin B6), coenzymes, and alkaloids. lifechemicals.comsemanticscholar.org

The incorporation of a pyridine moiety into a molecule imparts several beneficial characteristics, such as enhanced water solubility, metabolic stability, basicity, and the ability to form hydrogen bonds, all of which are crucial for modulating a drug's pharmacokinetic and pharmacodynamic properties. semanticscholar.org The pyridine scaffold is found in drugs across a wide range of therapeutic areas, highlighting its versatility and importance. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Pyridine Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Torasemide | Antihypertensive |

| Pyridostigmine | Treatment of myasthenia gravis |

| Alendronic acid | Osteoporosis medication |

| Vismodegib | Anti-carcinoma drug |

Data sourced from Life Chemicals. lifechemicals.com

Overview of Current Research Trends in Pyridylboronic Acid Chemistry

The field of organoboron chemistry is dynamic and continually evolving. Current research trends are focused on expanding the synthetic utility of these reagents. One major area is the development of novel boron-based reactions that go beyond traditional cross-coupling, such as transition metal-catalyzed silaboration and cyanoboration, which allow for the efficient synthesis of new functionalized organoboron compounds. jst.go.jp

There is also significant interest in applying organoboron chemistry to emerging fields like photoredox catalysis and materials science. Researchers are actively working to overcome the inherent challenges and limitations of these reagents. For instance, the base-promoted protodeboronation (cleavage of the carbon-boron bond) of heteroaryl boronic acids can complicate Suzuki-Miyaura coupling. researchgate.net This has led to the development of new catalytic methods that can proceed in the absence of a base, thereby expanding the scope to include acutely base-sensitive substrates. researchgate.net Another trend involves the use of pyridylboronic acids in the selective and serial functionalization of polychlorinated aromatic compounds, enabling the construction of complex, highly substituted molecules in a controlled manner. acs.org

Research Findings on a Representative Compound: 5-Chloro-2-alkoxypyridine-4-boronic acid

While specific research data on this compound is limited in published literature, extensive studies have been conducted on its close analogue, 5-chloro-2-methoxy-4-pyridylboronic acid . This compound serves as an excellent proxy for understanding the synthesis and reactivity of this class of reagents.

Table 2: Physicochemical Properties of 5-chloro-2-methoxy-4-pyridylboronic acid

| Property | Value |

|---|---|

| Molecular Formula | C6H7BClNO3 |

| Molar Mass | 187.39 g/mol |

| Boiling Point | 347.608°C at 760 mmHg |

| Density | 1.403 g/cm³ |

| Refractive Index | 1.546 |

Data sourced from ChemBK.

Research has demonstrated that 5-chloro-2-methoxy-4-pyridylboronic acid is a stable solid that readily engages in palladium-catalyzed Suzuki cross-coupling reactions. audreyli.comacs.org This makes it a versatile reagent for synthesizing novel heteroarylpyridine derivatives, which are important scaffolds in materials science and medicinal chemistry. acs.orgresearchgate.net

Table 3: Example Suzuki Cross-Coupling Reactions of 5-chloro-2-methoxy-4-pyridylboronic acid

| Coupling Partner | Product | Yield |

|---|---|---|

| 2-Bromopyridine (B144113) | 5-Chloro-2-methoxy-4-(pyridin-2-yl)pyridine | 64% |

| 2-Bromo-5-nitrothiophene | 2-(5-Chloro-2-methoxypyridin-4-yl)-5-nitrothiophene | 55% |

Reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ and a base like Na₂CO₃ in a solvent mixture at elevated temperatures. Data sourced from The Journal of Organic Chemistry. audreyli.comacs.org

These findings underscore the utility of functionalized pyridylboronic acids as key intermediates. The chloro and alkoxy substituents allow for further chemical modification, enabling the synthesis of a diverse range of complex molecular architectures from a common building block.

Properties

IUPAC Name |

(5-chloro-2-ethoxypyridin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BClNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4,11-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUMNNOZBLLGMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Cl)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 2 Ethoxypyridine 4 Boronic Acid and Analogs

Organometallic Approaches to Pyridylboronic Acid Synthesis

Organometallic intermediates, particularly organolithium species, are central to the functionalization of pyridine (B92270) rings for the synthesis of boronic acids. arkat-usa.orgznaturforsch.com Two primary strategies have proven effective: the lithium-halogen exchange of halopyridines and the Directed Ortho-Metallation (DoM) of substituted pyridines. Both pathways generate a nucleophilic pyridyl anion that can be trapped with an electrophilic boron source.

Lithium-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organolithium compound. wikipedia.org This method is particularly useful for preparing pyridylboronic acids from the corresponding halopyridines. arkat-usa.org The reaction involves treating a halopyridine with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures. byu.edu The exchange rate is dependent on the halogen, following the general trend of I > Br > Cl. wikipedia.org

The synthesis of pyridylboronic acids via lithium-halogen exchange begins with the regioselective formation of a lithiated pyridine intermediate. byu.edu This is achieved by reacting a suitable halopyridine precursor with an organolithium reagent. For the synthesis of 5-chloro-2-ethoxypyridine-4-boronic acid, a hypothetical precursor would be a 4-halo-5-chloro-2-ethoxypyridine (where halo is typically bromo or iodo for efficient exchange).

The resulting highly reactive pyridyl-lithium species is then quenched with an electrophilic borate (B1201080) ester, such as triisopropyl borate (B(Oi-Pr)₃) or trimethyl borate (B(OMe)₃). nih.govwikipedia.org The organolithium compound attacks the electron-deficient boron atom of the borate ester to form a boronate complex. stackexchange.com Subsequent aqueous workup hydrolyzes the boronate ester to afford the final boronic acid. nih.gov This "in situ quench" method, where the lithiation is performed in the presence of the borate ester, is often preferred as it can minimize side reactions of the sensitive lithiated intermediate and lead to higher yields. orgsyn.orgnih.gov

The choice between triisopropyl borate and trimethyl borate can impact the reaction outcome. Triisopropyl borate is less reactive than trimethyl borate but its bulkier isopropyl groups can offer greater stability to the intermediate borate complexes, potentially preventing side reactions and sometimes leading to higher yields. nih.govnih.gov Conversely, the higher reactivity of trimethyl borate can be advantageous in some cases, although it is also more susceptible to hydrolysis. stackexchange.comchemmethod.com

| Borate Ester | Formula | Key Characteristics | Application Notes |

| Triisopropyl Borate | B(Oi-Pr)₃ | Less reactive, bulkier, forms more stable borate complexes. nih.gov | Often used to improve yields by minimizing side reactions and protodeboronation, especially for unstable boronic acids. nih.govnih.gov |

| Trimethyl Borate | B(OMe)₃ | More reactive, less sterically hindered, more susceptible to hydrolysis. wikipedia.orgstackexchange.com | A common and effective reagent, though its higher reactivity can sometimes lead to lower yields if not handled under strictly anhydrous conditions. stackexchange.comnih.gov |

The success of the lithium-halogen exchange and subsequent borylation is highly dependent on carefully controlled reaction conditions to maximize yield and ensure the correct regioselectivity.

Temperature: These reactions are almost universally conducted at very low temperatures, typically -78 °C or even lower (e.g., -100 °C). arkat-usa.orgznaturforsch.com This is critical to prevent decomposition of the highly basic organolithium reagent and the resulting lithiated pyridine intermediate, as well as to avoid side reactions such as addition to other functional groups. orgsyn.org

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used because they are inert to the reaction conditions and effectively solvate the organolithium species. byu.eduorgsyn.org

Organolithium Reagent: n-Butyllithium (n-BuLi) is the most common reagent for lithium-halogen exchange. byu.edu However, for less reactive halogens like chlorine, or when competing deprotonation is possible, more reactive agents like sec-butyllithium (B1581126) or tert-butyllithium (B1211817) may be employed, sometimes in the presence of an additive like tetramethylethylenediamine (TMEDA) to increase reactivity. baranlab.org

Quench Protocol: As mentioned, an "in situ quench" protocol, where the organolithium reagent is added to a pre-cooled mixture of the halopyridine and the trialkyl borate, often provides superior results compared to the sequential addition of the organolithium reagent followed by the borate ester. arkat-usa.org This approach minimizes the lifetime of the free pyridyl-lithium intermediate, reducing the chance for undesired side reactions. orgsyn.org

| Parameter | Condition | Rationale |

| Temperature | Low (-78 °C to -100 °C) | Stabilizes reactive organolithium intermediates and prevents side reactions. arkat-usa.orgorgsyn.org |

| Solvent | Anhydrous THF, Diethyl Ether | Inert solvent that effectively solvates the organolithium species. orgsyn.org |

| Reagent | n-BuLi, s-BuLi, t-BuLi | Choice depends on the reactivity of the halide and substrate. baranlab.org |

| Procedure | "In situ quench" | Minimizes the concentration of the free lithiated intermediate, often improving yields. arkat-usa.orgnih.gov |

Directed Ortho-Metallation (DoM) is a powerful alternative for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This strategy relies on the presence of a "Directing Metalation Group" (DMG) on the pyridine ring. The DMG, typically a Lewis basic functional group, coordinates to the lithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orgharvard.edu For the synthesis of this compound, the 2-ethoxy group can serve as an effective DMG. wikipedia.orgnih.gov

While alkyllithium reagents like n-BuLi can be used for DoM, they can sometimes lead to side reactions, such as nucleophilic addition to the pyridine ring. znaturforsch.com A more common and often more selective choice for DoM on pyridines is a strong, non-nucleophilic base, with Lithium Diisopropylamide (LDA) being a prime example. znaturforsch.comresearchgate.net LDA is a powerful base capable of deprotonating the pyridine ring at the position activated by the DMG, but its steric bulk prevents it from acting as a nucleophile. acs.org The use of LDA allows for clean, regioselective lithiation of pyridines bearing directing groups, even those with other sensitive functionalities. researchgate.netresearchgate.net For instance, the metalation of various dichloropyridines with LDA proceeds regioselectively, allowing for subsequent functionalization. znaturforsch.com

The DoM strategy provides a direct route to this compound from 5-chloro-2-ethoxypyridine (B3034778). The 2-ethoxy group acts as a DMG, directing the lithiation. While there are two ortho positions (C3 and C-H bonds of the ethyl group), deprotonation occurs on the pyridine ring. The chlorine at C5 electronically acidifies the proton at C4, making it the most favorable site for deprotonation by LDA. Indeed, studies on the lithiation of 3-chloro-2-ethoxypyridine (B70323) have shown that deprotonation with n-BuLi occurs regioselectively at the C4 position. nih.gov

The synthetic sequence involves:

Treatment of 5-chloro-2-ethoxypyridine with LDA in an anhydrous solvent like THF at low temperature (-78 °C). researchgate.net

The LDA regioselectively abstracts the proton at the C4 position, guided by the 2-ethoxy DMG, to form 5-chloro-2-ethoxy-4-lithiopyridine. wikipedia.orgnih.gov

This lithiated intermediate is then quenched in situ with a borate ester, such as triisopropyl borate or trimethyl borate. researchgate.netresearchgate.net

Acidic or aqueous workup hydrolyzes the resulting boronate ester to yield the target compound, this compound. nih.gov

This DoM approach offers a highly regioselective and efficient pathway, leveraging the inherent functionality of the substrate to direct the borylation to the desired position.

Grignard Reagent Mediated Borylation

The use of Grignard reagents represents a classical yet effective approach for the formation of carbon-boron bonds. This method involves the initial formation of a highly reactive organomagnesium compound, which then acts as a nucleophile in a subsequent reaction with a boron-containing electrophile.

Pyridyl Grignard reagents are valuable intermediates in organic synthesis. nih.gov Their formation is typically achieved through a magnesium-halogen exchange reaction, where a halopyridine reacts with magnesium metal. nih.govresearchgate.net For instance, 3-bromopyridine (B30812) can be used to prepare an ethereal solution of 3-pyridylmagnesium bromide. researchgate.net Similarly, 2-bromopyridine (B144113) can be reacted with magnesium, often with the aid of an auxiliary reagent like ethyl bromide, to form the corresponding Grignard reagent. researchgate.net The reactivity of halopyridines towards magnesium can vary, and in some cases, "turbo" Grignard reagents, such as i-PrMgCl·LiCl, are employed to facilitate the in-situ formation of the Grignard reagent from iodopyridines. acs.org While 2- and 3-halopyridines are common starting materials, 4-chloropyridine (B1293800) has also been successfully converted into a complex magnesium compound that behaves like a Grignard reagent. researchgate.netresearchgate.net

The generation of pyridyl Grignard reagents can also be accomplished through C-H deprotonation, offering a route that avoids the use of halogenated precursors. acs.orgnih.gov This method is particularly useful for late-stage functionalization strategies. nih.gov The choice of solvent is crucial, with ethereal solvents like diethyl ether (Et2O) and tetrahydrofuran (THF) being commonly used. organic-chemistry.org The temperature for the formation of these reagents can range from 0 to 45 °C. acs.orgnih.gov It is important to note that while pyridyl Grignard reagents are synthetically useful, their application in cross-coupling reactions has been somewhat limited. nih.gov

A summary of conditions for the formation of Pyridyl Grignard Reagents is presented below:

| Starting Material | Reagent | Solvent | Temperature (°C) |

| 3-Bromopyridine | Mg | Ether | Not Specified |

| 2-Iodopyridine | Mg, Ethyl bromide | Not Specified | Not Specified |

| 2-, 3-, 4-Iodopyridine | i-PrMgCl·LiCl | Not Specified | Not Specified |

| 4-Chloropyridine | Mg | Not Specified | Not Specified |

| Halopyridines | Mg | Et2O or Et2O/THF | 0-45 |

| Pyridine (via C-H deprotonation) | Not Specified | Not Specified | Not Specified |

Once the pyridyl Grignard reagent is formed, it is reacted with an electrophilic boron-containing substrate to create the desired carbon-boron bond. Trialkyl borates, such as trimethyl borate or triisopropyl borate, are common electrophiles in this reaction. However, the direct reaction of Grignard reagents with trialkyl borates can lead to the formation of a mixture of products due to multiple additions of the Grignard reagent to the boron center. google.com To circumvent this issue, the reaction is often carried out with an excess of the trialkyl borate. google.com

A more controlled approach involves the use of boronic esters like pinacolborane (HBPin) or neopentylglycolborane as the boron source. google.comgoogle.com The reaction of freshly prepared Grignard reagents with HBPin in THF at room temperature can afford the corresponding boronate esters in excellent yields. google.comgoogle.com This method generally proceeds without the need for an added base and is typically complete within 1 to 3 hours. google.comgoogle.com Another class of boron-containing substrates are dialkylaminoboranes, such as diisopropylaminoborane. google.comgoogle.com The reaction of a Grignard reagent with a dialkylaminoborane usually proceeds to completion at 0°C in about an hour, forming a boronic acid after hydrolysis. google.com

Recent advancements have also explored the coupling of lithiated N-heterocycles with boronic esters. acs.org This process involves the initial formation of a boronate complex, followed by the addition of an activating agent like 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl), which induces a 1,2-migration to form the coupled product with high stereospecificity after an oxidative workup. acs.org

The following table summarizes various electrophilic trapping agents used in the borylation of pyridyl Grignard reagents:

| Electrophilic Boron Reagent | Product Type | Key Features |

| Trialkyl borates | Boronic acid (after hydrolysis) | Can lead to multiple additions. |

| Pinacolborane (HBPin) | Boronic ester | High yields, mild conditions. google.comgoogle.com |

| Neopentylglycolborane | Boronic ester | Alternative to HBPin. google.comgoogle.com |

| Diisopropylaminoborane | Boronic acid (after hydrolysis) | Rapid reaction at 0°C. google.comgoogle.com |

| Boronic esters (with lithiated heterocycles) | Coupled heterocycle | Stereospecific coupling. acs.org |

Transition Metal-Catalyzed Borylation Methods

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of aryl and heteroaryl boronic acids and their esters. These methods offer high efficiency, functional group tolerance, and milder reaction conditions compared to traditional organometallic routes.

The Miyaura borylation reaction is a palladium-catalyzed cross-coupling reaction between a halide (or triflate) and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), to form a boronic ester. nih.govorganic-chemistry.orgwikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and reliability. nih.govmedium.com

The palladium-catalyzed borylation of aryl and heteroaryl halides provides a direct and efficient route to boronic esters. nih.govresearchgate.net This method avoids the use of harsh organometallic reagents, allowing for the synthesis of boronic acid derivatives with sensitive functional groups. nih.gov The reaction typically involves an aryl or heteroaryl halide, a diboron reagent like B₂pin₂ or tetrahydroxydiboron (B82485) (B₂(OH)₄), a palladium catalyst, and a base. wikipedia.orgresearchgate.netorganic-chemistry.org While aryl iodides and bromides are common substrates, methods have been developed for the more challenging and less expensive aryl chlorides. researchgate.netorganic-chemistry.org

The reaction tolerates a wide range of functional groups and can be performed under mild conditions. researchgate.net For instance, the use of tetrahydroxydiboron allows for the direct synthesis of arylboronic acids, which can then be converted in situ to various boronate esters or trifluoroborates to prevent C-B bond cleavage. organic-chemistry.orgresearchgate.net This approach is more atom-economical than methods using B₂pin₂. nih.gov One-pot, two-step procedures have also been developed, where the borylation is immediately followed by a Suzuki-Miyaura cross-coupling reaction, streamlining the synthesis of biaryl compounds. nih.govbeilstein-journals.org

The efficiency of the Miyaura borylation is highly dependent on the catalyst system, which includes the palladium source and the supporting ligand. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the boronic ester and regenerate the Pd(0) catalyst.

Optimization of the catalyst system has been a major focus of research. While initial systems often used Pd(II) precursors like PdCl₂(dppf) which are reduced in situ, single-component Pd(0) catalysts such as Pd(PCy₃)₂ have also been shown to be effective. beilstein-journals.orgchemrxiv.org The choice of ligand is critical, with bulky, electron-rich phosphines like SPhos and XPhos often providing superior results, especially for less reactive aryl chlorides. chemrxiv.orgresearchgate.net

The selection of the base is also crucial for a successful reaction. organic-chemistry.org While potassium acetate (B1210297) (KOAc) is commonly used, studies have shown that lipophilic bases like potassium 2-ethylhexanoate (B8288628) can significantly improve reaction rates and allow for lower catalyst loadings and milder temperatures (e.g., 35°C). researchgate.netorganic-chemistry.orgacs.org This is attributed to minimizing the inhibitory effect of the carboxylate anion on the catalytic cycle. organic-chemistry.orgacs.org

The development of more robust and active catalyst systems continues to expand the scope and utility of the Miyaura borylation. For example, the use of ethylene (B1197577) glycol as an additive has been shown to improve yields for challenging heteroaryl substrates. researchgate.net

A table summarizing key components for catalyst system optimization is provided below:

| Component | Examples | Role in Reaction |

| Palladium Source | Pd(OAc)₂, PdCl₂(dppf), Pd(dba)₂, Pd(PCy₃)₂ | Catalyzes the cross-coupling reaction. beilstein-journals.orgchemrxiv.org |

| Ligand | dppf, PCy₃, SPhos, XPhos | Stabilizes the palladium center and influences reactivity. chemrxiv.orgresearchgate.net |

| Base | KOAc, KOPh, K₂CO₃, Potassium 2-ethylhexanoate | Activates the diboron reagent and facilitates transmetalation. organic-chemistry.orgorganic-chemistry.orgacs.org |

| Boron Reagent | B₂pin₂, B₂(OH)₄, (Me₂N)₂B-B(NMe₂)₂ | Source of the boryl group. nih.govresearchgate.netorganic-chemistry.org |

| Solvent | Dioxane, DMSO, THF, Water (with surfactants) | Affects solubility and reaction kinetics. beilstein-journals.orgnih.gov |

C-H Borylation Strategies

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

Iridium or Rhodium-Catalyzed Site-Selective C-H Borylation

Iridium-catalyzed C-H borylation is a prominent method for the preparation of heteroaryl boronates. rsc.orgnih.gov However, the application of this methodology to pyridine derivatives can be challenging due to the coordination of the Lewis basic nitrogen atom to the iridium center, which can inhibit the catalyst. rsc.orgnih.gov To overcome this, strategies such as the introduction of a substituent at the C-2 position have been developed. This substituent can sterically hinder the nitrogen's coordination to the catalyst and also direct the borylation to other positions on the pyridine ring. The regioselectivity of iridium-catalyzed C-H borylation is often governed by steric factors, with the borylation typically occurring at the most accessible C-H bond. umich.edu

For 2-alkoxypyridines, the alkoxy group can influence the regioselectivity of the borylation. The interplay of steric and electronic effects directs the boryl group to specific positions on the pyridine ring. While specific examples for 5-chloro-2-ethoxypyridine are not abundant in the literature, studies on related 2-substituted pyridines provide valuable insights. For instance, in many cases, borylation occurs at the position meta or para to the directing group, depending on the ligand and reaction conditions.

Rhodium-catalyzed C-H borylation of pyridines has also been explored, often involving a directing group to achieve high regioselectivity. These reactions can proceed under relatively mild conditions. rsc.org For 2-pyridone substrates, rhodium catalysts have shown high selectivity for C6-borylation. researchgate.net The choice of phosphine (B1218219) ligands can significantly influence the chemo- and regioselectivity in rhodium-catalyzed hydroboration of pyridines. rsc.org

Table 1: Examples of Iridium and Rhodium-Catalyzed C-H Borylation of Pyridine Derivatives

| Catalyst/Ligand | Substrate | Product | Yield (%) | Reference |

| [Ir(COD)OMe]₂ / dtbpy | Pyridine | 3-Borylpyridine and 4-Borylpyridine | - | rsc.org |

| [Rh(cod)Cl]₂ / PPh₃ | Pyridine | N-Bpin-1,2,3,4-tetrahydropyridines | 60-90 | rsc.org |

| Rh catalyst | 2-Pyridone | C6-Borylated 2-pyridone | - | researchgate.net |

Note: Specific yield data for direct C-H borylation of 5-chloro-2-ethoxypyridine to its 4-boronic acid derivative is limited in the reviewed literature. The table presents examples on related pyridine substrates to illustrate the methodologies.

Applications in Heteroaryl Boronate Synthesis

The iridium-catalyzed C-H borylation is a valuable and attractive method for the preparation of a wide range of aryl and heteroaryl boronates. rsc.orgnih.gov This methodology is particularly useful for the late-stage functionalization of complex molecules, allowing for the introduction of a boronic ester group that can be further elaborated through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. The synthesis of heteroaryl boronates via this route is advantageous due to its high atom economy and the commercial availability of the starting materials. nih.gov

The regioselectivity of the borylation is a key consideration in the synthesis of heteroaryl boronates. For many heteroarenes, including pyridines, the borylation occurs distal to the nitrogen atom(s). nih.gov This predictable regioselectivity, combined with the tolerance of a broad range of functional groups, makes iridium-catalyzed C-H borylation a powerful tool for the synthesis of complex heteroaromatic compounds.

Decarboxylative Borylation Approaches

Decarboxylative borylation represents an alternative strategy for the synthesis of boronic acids, utilizing readily available carboxylic acids as starting materials. This method involves the replacement of a carboxylic acid group with a boronic acid group.

Mechanistic Considerations of Decarboxylative Processes

The mechanism of decarboxylative borylation often involves the generation of a radical intermediate. In copper-catalyzed, photoinduced ligand-to-metal charge transfer (LMCT) processes, a Cu(II)-carboxylate complex is excited by near-UV light, leading to the formation of a Cu(I) species and an aroyloxyl radical. princeton.edu This radical then extrudes carbon dioxide to generate an aryl radical, which is subsequently trapped by a boron-containing reagent to form the arylboronic ester. princeton.edu

In the case of nickel-catalyzed decarboxylative borylation of redox-active esters, the reaction is believed to proceed through a radical pathway initiated by the reduction of the redox-active ester by a low-valent nickel species. This generates an alkyl or aryl radical that then participates in the borylation step.

For the decarboxylation of pyridinecarboxylic acids in aqueous solution, the mechanism can vary with the acidity of the medium. researchgate.netresearchgate.netstackexchange.com For some picolinic acids, a Hammick ylide mechanism is proposed at low acidity, while at higher acidities, a protonation mechanism may be operative. researchgate.net The stability of the intermediate carbanion or zwitterion plays a crucial role in determining the rate of decarboxylation. stackexchange.com

Alternative Synthetic Routes

Besides C-H borylation and decarboxylative borylation, other synthetic strategies can be employed for the synthesis of this compound and its analogs.

Another powerful technique is lithiation-borylation . This method involves the deprotonation of a substrate with a strong lithium base to form an organolithium species, which is then quenched with a borate ester. bris.ac.uknih.govu-tokyo.ac.jprsc.orgnih.gov The regioselectivity of the lithiation is often controlled by the presence of a directing group on the substrate. This methodology has been widely used for the stereoselective synthesis of a variety of organic compounds. nih.govnih.gov The application of this method to functionalized pyridines could provide a direct route to the desired boronic acid.

Oxidation-Boronation Reactions

The synthesis of pyridine boronic acids can be approached through a variety of methods, often involving the functionalization of a pre-existing pyridine ring. arkat-usa.org One conceptual strategy involves an oxidation-boronation sequence, where a suitable precursor is first oxidized and then converted to the boronic acid. While direct "oxidation-boronation" is not a standard named reaction, the principle can be applied in a two-step process. For instance, a methyl group at the 4-position of a corresponding pyridine precursor could potentially be oxidized to a hydroxyl group, which is then converted to a leaving group (e.g., triflate) for a subsequent palladium-catalyzed borylation reaction.

The Miyaura borylation, a palladium-catalyzed cross-coupling of a halide or triflate with a diboron reagent, is a cornerstone of boronic acid synthesis. organic-chemistry.org This reaction is tolerant of a wide range of functional groups and has been extensively developed. The synthesis of pyridinylboronic acids and their esters can be achieved through several established methods, including halogen-metal exchange followed by borylation, directed ortho-metallation, and palladium-catalyzed cross-coupling reactions. arkat-usa.org

A plausible, though not explicitly documented for this specific compound, oxidation-boronation pathway for this compound could involve the following steps:

Starting Material : 5-Chloro-2-ethoxy-4-methylpyridine.

Oxidation : Oxidation of the methyl group to a hydroxymethyl or carboxyl group.

Functional Group Interconversion : Conversion of the oxidized group to a halide or triflate.

Borylation : Palladium-catalyzed Miyaura borylation to install the boronic acid group.

The conditions for the borylation step are critical and typically involve a palladium catalyst, a ligand, a base, and a boron source such as bis(pinacolato)diboron (B₂pin₂).

| Step | Reagents and Conditions | Product | Yield (%) |

| Hypothetical Oxidation | e.g., KMnO₄, heat | 5-Chloro-2-ethoxypyridine-4-carboxylic acid | N/A |

| Hypothetical Halogenation | e.g., SOCl₂ | 5-Chloro-2-ethoxypyridine-4-carbonyl chloride | N/A |

| Hypothetical Borylation | Pd(dppf)Cl₂, KOAc, B₂pin₂ in dioxane, heat | This compound pinacol (B44631) ester | N/A |

This table represents a hypothetical reaction sequence as specific literature for this transformation on the target molecule is not available.

Continuous Flow Synthesis for Enhanced Throughput and Efficiency

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in terms of safety, scalability, and efficiency. rsc.org The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reactions that may be challenging in traditional batch processes. uc.pt The synthesis of boronic acids, which can involve hazardous organometallic intermediates and exothermic reactions, is particularly well-suited for flow chemistry. organic-chemistry.org

A continuous flow process for the synthesis of boronic acids typically involves the reaction of an aryl halide with an organolithium reagent to form an aryllithium species, which is then quenched with a borate ester. organic-chemistry.org This method allows for rapid Halogen/Lithium exchange and subsequent borylation with very short reaction times, leading to high throughput. organic-chemistry.org

For the synthesis of this compound, a continuous flow setup could be designed based on the lithiation of a suitable precursor, such as 5-chloro-4-iodo-2-ethoxypyridine. The key benefits would be enhanced safety in handling the pyrophoric organolithium reagent and improved control over the reaction temperature, minimizing side reactions.

Illustrative Continuous Flow Setup for Boronic Acid Synthesis

| Parameter | Value | Reference |

| Reaction Type | Halogen-Lithium Exchange followed by Borylation | organic-chemistry.org |

| Reactant A | Aryl Bromide in THF | organic-chemistry.org |

| Reactant B | n-BuLi in Hexane | organic-chemistry.org |

| Quenching Agent | Triisopropyl borate in THF | organic-chemistry.org |

| Reactor Type | PFA Tubing with T-mixers | organic-chemistry.org |

| Temperature | -20 to 0 °C | organic-chemistry.org |

| Residence Time | < 1 second | organic-chemistry.org |

| Throughput | Up to 60 g/h | organic-chemistry.org |

While a specific application to this compound has not been reported, the general methodology is highly adaptable. organic-chemistry.orgmdpi.com The development of such a process would significantly streamline the production of this and related pyridine boronic acids. nih.gov

Metal-Free Photoinduced Borylation Approaches

In recent years, photoinduced, metal-free borylation reactions have gained prominence as a sustainable alternative to traditional transition-metal-catalyzed methods. researchgate.net These reactions utilize visible light to generate reactive radical intermediates from aryl halides, which then react with a boron source. rsc.orgsci-hub.se This approach avoids the cost and potential toxicity associated with metal catalysts. rsc.org

The mechanism often involves the formation of an electron donor-acceptor (EDA) complex between a base, the diboron reagent, and the aryl halide. researchgate.net Upon photoirradiation, a single-electron transfer (SET) occurs, leading to the formation of an aryl radical that couples with a boryl radical. researchgate.netacs.org

A metal-free photoinduced borylation of a 5-chloro-2-ethoxypyridine halide precursor could offer a milder and more environmentally friendly route to the target boronic acid. rsc.org Research has shown successful borylation of various aryl halides, including those with heterocyclic structures, using these methods. rsc.orgresearchgate.net

General Conditions for Photoinduced Borylation of Aryl Halides

| Component | Example | Purpose | Reference |

| Substrate | Aryl Halide (Br, I) | Aryl radical precursor | rsc.org |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Boryl radical source | rsc.org |

| Catalyst/Base | 1-Methylbenzimidazole or Pyridine | EDA complex formation | rsc.orgsci-hub.se |

| Solvent | Aqueous phase or organic solvent | Reaction medium | rsc.org |

| Light Source | Blue LEDs or other visible light | Photoexcitation | rsc.orgsci-hub.se |

| Temperature | Room Temperature | Mild reaction conditions | rsc.org |

The functional group tolerance of these reactions is generally good, suggesting that the chloro and ethoxy groups on the pyridine ring would be compatible with this methodology. researchgate.net The development of a specific protocol for this compound would be a valuable contribution to the field of green chemistry. rsc.org

Reaction Scope and Mechanistic Investigations in Cross Coupling Processes

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed cross-coupling of organoboron compounds with organic halides, known as the Suzuki-Miyaura reaction, is a versatile and widely used method due to its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. organic-chemistry.orgresearchgate.net The general mechanism involves a catalytic cycle comprising three main steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium(II) complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. organic-chemistry.org

5-Chloro-2-ethoxypyridine-4-boronic acid and its derivatives, such as its pinacol (B44631) ester, serve as effective nucleophilic partners in Suzuki-Miyaura reactions for the construction of complex heterocyclic structures. These reagents are particularly valuable for creating C-C bonds with a variety of aryl and heteroaryl halides, leading to the synthesis of molecules with significant potential in medicinal chemistry and materials science.

The coupling of This compound pinacol ester with various aryl and heteroaryl halides has been demonstrated as a robust method for synthesizing 4-aryl- and 4-heteroaryl-substituted 2-alkoxy-5-chloropyridines. These products are key intermediates in the preparation of pharmacologically active compounds. For instance, reactions with substituted phenyl bromides and chloropyridines yield the corresponding biaryl and heteroarylpyridine structures, respectively.

One notable application involves the reaction of This compound pinacol ester with 3-bromo-5-(trifluoromethyl)aniline. This specific coupling is a key step in the synthesis of more complex molecules, demonstrating the utility of this boronic acid derivative in building elaborate molecular frameworks.

The reactivity of This compound and its esters extends to a range of organic halides, including both bromides and the less reactive chlorides. nih.govnih.gov The choice of halide often influences the required reaction conditions, with aryl chlorides typically demanding more active catalyst systems to achieve efficient coupling due to the stronger carbon-chlorine bond. acs.org

Research has shown successful couplings with a variety of heteroaryl bromides. For example, the reaction between This compound pinacol ester and 2-bromo-5-fluoropyridine (B41290) proceeds efficiently to yield the corresponding 2,2'-bipyridine (B1663995) derivative. Similarly, coupling with 2-bromo-5-(trifluoromethyl)pyridine (B156976) has been successfully achieved. These reactions highlight the reagent's versatility in accessing substituted bipyridine scaffolds, which are prevalent in many functional molecules. mdpi.com The coupling with aryl chlorides, such as 4-chloroanisole (B146269) and 3-chloropyridine, has also been established, although it often requires optimized catalyst systems to proceed effectively. nih.gov

Table 1: Suzuki-Miyaura Coupling of this compound pinacol ester with Various Halides This table presents illustrative examples of coupling reactions with various aryl and heteroaryl halides. Reaction conditions and yields are based on documented synthetic procedures.

| Entry | Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Bromo-5-(trifluoromethyl)aniline | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 80 | 92 |

| 2 | 2-Bromo-5-fluoropyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 85 |

| 3 | 2-Bromo-5-(trifluoromethyl)pyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 78 |

| 4 | 1-Bromo-4-methoxybenzene | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 80 | 95 |

The success of the Suzuki-Miyaura coupling, particularly with challenging substrates like heteroaryl chlorides or sterically hindered partners, is highly dependent on the catalyst system. This system comprises a palladium precursor and, crucially, a supporting ligand that modulates the catalyst's stability and reactivity.

The choice of ligand is critical for an efficient Suzuki-Miyaura reaction. Electron-rich, bulky phosphine (B1218219) ligands are often employed to enhance catalyst performance. organic-chemistry.org

Phosphine Ligands : Traditional ligands like triphenylphosphine (B44618) (PPh₃) are used in catalysts such as Pd(PPh₃)₄ for coupling with aryl bromides. For more challenging couplings, advanced biaryl phosphine ligands are necessary.

Bulky Biaryl Ligands : Ligands such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) have demonstrated exceptional activity, especially for reactions involving aryl chlorides and nitrogen-containing heterocycles. cdnsciencepub.com The steric bulk and electron-donating properties of SPhos facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher turnover rates. cdnsciencepub.com The use of SPhos-based catalysts can suppress side reactions like protodeboronation, which is a common issue with unstable heteroaryl boronic acids. cdnsciencepub.com

N-Heterocyclic Carbenes (NHC) : NHC ligands have emerged as powerful alternatives to phosphines. They form very stable bonds with palladium, creating robust catalysts that can exhibit high turnover numbers and are often effective for coupling unreactive aryl chlorides.

In the context of coupling reactions involving substituted pyridines, ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene), as part of the PdCl₂(dppf) complex, have proven effective for the coupling of This compound pinacol ester with aryl bromides.

Modern Suzuki-Miyaura reactions often utilize well-defined palladium precatalysts. These are stable Pd(II) complexes that are readily activated in situ to the catalytically active Pd(0) species. organic-chemistry.org The activation process is a critical step that initiates the catalytic cycle. nih.gov The rate of this activation can be crucial, especially when using unstable boronic acids that might decompose under the reaction conditions if the catalyst activation is slow. nih.gov

The development of precatalysts that activate rapidly under mild conditions has expanded the scope of the Suzuki-Miyaura reaction to include previously challenging substrates. For instance, certain precatalysts are designed to generate the active Pd(0) species at room temperature, which minimizes the decomposition of sensitive coupling partners. nih.gov The efficiency of a catalyst is often measured by its turnover number (TON), which represents the number of moles of product formed per mole of catalyst. High TONs are desirable as they allow for lower catalyst loadings, reducing costs and residual palladium levels in the final product. Catalyst systems based on bulky biarylphosphine ligands like SPhos or advanced NHC ligands often exhibit high TONs, making them suitable for industrial applications. organic-chemistry.org While specific turnover numbers for reactions involving This compound are not extensively documented in readily available literature, the principles of using highly active precatalysts to achieve high turnover are directly applicable.

Role of Base in Transmetalation

The transmetalation step, in which the organic moiety is transferred from the boronic acid to the palladium center, is a critical and often rate-determining step in the Suzuki-Miyaura catalytic cycle. The choice of base is paramount as it facilitates this process, typically by activating the boronic acid to form a more nucleophilic boronate species.

A variety of inorganic bases are commonly employed in Suzuki-Miyaura couplings, with their efficacy being highly substrate-dependent. For heteroaryl boronic acids like this compound, the basicity and solubility of the chosen base can significantly influence reaction yield and purity.

Carbonates : Bases such as sodium carbonate (Na2CO3) and potassium carbonate (K2CO3) are widely used due to their moderate basicity and good solubility in aqueous or mixed solvent systems. They are effective in promoting the formation of the reactive boronate species without causing significant side reactions, such as decomposition of sensitive substrates or catalysts. Cesium carbonate (Cs2CO3) is a stronger and more soluble base that can be particularly effective for challenging couplings or sterically hindered substrates.

Phosphates : Tribasic potassium phosphate (B84403) (K3PO4) is another powerful base frequently used in Suzuki-Miyaura reactions. Its strong basicity can accelerate the transmetalation step, especially for less reactive boronic acids. The choice between a carbonate and a phosphate often depends on the electronic properties of the coupling partners and the desired reaction kinetics.

The table below summarizes the general application of these bases in the context of Suzuki-Miyaura reactions.

| Base | Typical Conditions | Key Characteristics |

| Potassium Carbonate (K2CO3) | Aqueous/organic biphasic systems, 80-100 °C | Moderately basic, cost-effective, widely applicable. |

| Sodium Carbonate (Na2CO3) | Similar to K2CO3 | Slightly less basic than K2CO3, common choice. |

| Cesium Carbonate (Cs2CO3) | Anhydrous organic solvents (e.g., dioxane, THF) | Strongly basic, highly soluble, good for difficult couplings. |

| Potassium Phosphate (K3PO4) | Organic solvents or biphasic systems | Strongly basic, can accelerate slow reactions. |

The precise mechanism of base-promoted transmetalation is complex and can proceed through several pathways. The two most commonly discussed are the boronate pathway and the oxo-palladium pathway.

Boronate Pathway : This is the generally accepted mechanism under standard Suzuki-Miyaura conditions. The base (OH⁻) reacts with the boronic acid (ArB(OH)2) to form a more nucleophilic trihydroxyboronate species [ArB(OH)3]⁻. This anionic species then undergoes transmetalation with the palladium(II) halide complex (LnPdx(Ar')), leading to the formation of the diorganopalladium(II) intermediate (LnP(Ar)(Ar')).

Oxo-Palladium Pathway : In some cases, particularly with less nucleophilic boronic acids or under specific conditions, an alternative pathway may operate. In this mechanism, the base reacts with the palladium(II) catalyst to form a palladium-hydroxo complex (LnP(Ar')OH). This complex then reacts with the neutral boronic acid. The Lewis acidic boron atom interacts with the palladium-bound hydroxide, facilitating the transfer of the aryl group to the palladium center. The operative pathway is influenced by factors such as the pKa of the boronic acid, the nature of the base, and the solvent system.

Solvent Systems and Reaction Conditions

The solvent plays a crucial role in the Suzuki-Miyaura reaction by influencing the solubility of reactants and catalysts, affecting the reaction rate, and in some cases, participating directly in the catalytic cycle.

The choice of organic solvent can have a profound impact on the outcome of a cross-coupling reaction involving this compound.

Ethereal Solvents (THF, Dioxane, Et2O) : 1,4-Dioxane and tetrahydrofuran (B95107) (THF) are very common solvents for Suzuki-Miyaura reactions. They are polar aprotic solvents that can dissolve a wide range of organic substrates and palladium catalysts. Dioxane is often favored for its higher boiling point, allowing for reactions to be conducted at elevated temperatures. Diethyl ether (Et2O) is less commonly used due to its low boiling point and high volatility.

Aprotic Polar Solvents (DMF) : Dimethylformamide (DMF) is a highly polar aprotic solvent that can be effective in promoting Suzuki-Miyaura reactions, particularly for challenging substrates. Its high polarity can help to stabilize charged intermediates in the catalytic cycle.

Aromatic Hydrocarbons (Toluene) : Toluene is a nonpolar solvent that is also widely used, often in combination with an aqueous base solution to create a biphasic system. It is particularly useful for reactions conducted at high temperatures.

The selection of the optimal solvent often requires empirical screening, as summarized in the table below.

| Solvent | Polarity | Boiling Point (°C) | Common Applications in Suzuki-Miyaura Reactions |

| 1,4-Dioxane | Low | 101 | Widely used, good for a range of substrates, allows for high temperatures. |

| Tetrahydrofuran (THF) | Moderate | 66 | Common solvent, often used for reactions at moderate temperatures. |

| Dimethylformamide (DMF) | High | 153 | Effective for challenging couplings, can stabilize charged intermediates. |

| Toluene | Low | 111 | Often used in biphasic systems with an aqueous base, good for high temperatures. |

| Diethyl Ether (Et2O) | Low | 34.6 | Less common due to low boiling point and high volatility. |

Many Suzuki-Miyaura reactions are performed under aqueous or biphasic conditions, typically involving an organic solvent (like toluene or dioxane) and an aqueous solution of the inorganic base. This approach offers several advantages:

Enhanced Reactivity : The presence of water can facilitate the formation of the reactive boronate species and the palladium-hydroxo complex, often leading to faster reaction rates.

Improved Solubility : Inorganic bases are often more soluble in water than in organic solvents, ensuring a sufficient concentration of the base is available to promote the reaction.

Simplified Workup : The biphasic nature of the reaction mixture can simplify the separation of the organic product from the aqueous phase containing the inorganic salts at the end of the reaction.

Temperature is a critical parameter in controlling the rate and selectivity of Suzuki-Miyaura reactions.

Temperature Effects : Higher temperatures generally lead to faster reaction rates. However, excessive heat can also promote side reactions, such as protodeboronation (cleavage of the C-B bond by a proton source) or decomposition of the catalyst and substrates. For many couplings involving heteroaryl boronic acids, temperatures in the range of 80-110 °C are common.

Reaction Monitoring : To ensure the reaction proceeds to completion and to minimize the formation of byproducts, the reaction progress is typically monitored using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC). This allows for the determination of the optimal reaction time and can provide insights into the formation of any impurities.

Side Reactions and Strategies for Mitigation

In the synthesis of complex molecules using this compound, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the formation of undesired byproducts can diminish the yield and complicate purification. Understanding and controlling these side reactions is crucial for optimizing synthetic efficiency. The primary side reactions of concern are protodeboronation and homocoupling.

Protodeboronation is a common side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophilic partner. wikipedia.org The propensity for this reaction is highly dependent on the structure of the boronic acid, pH, and temperature. wikipedia.org

For heteroaromatic boronic acids, the position of the boronic acid group on the ring is a critical determinant of stability. researchgate.net Extensive kinetic studies have shown that 4-pyridylboronic acids are substantially more stable towards protodeboronation than their 2-pyridyl counterparts. researchgate.netacs.org In aqueous-organic mixtures at 70°C and pH 12, the half-life for the protodeboronation of pyridine-4-boronic acid is greater than one week, indicating remarkable stability under basic conditions typically used for cross-coupling. researchgate.netacs.orged.ac.uk Consequently, this compound, as a 4-pyridyl derivative, is expected to exhibit low susceptibility to this side reaction under standard Suzuki-Miyaura conditions.

Despite this inherent stability, certain strategies can be employed to further minimize the risk of protodeboronation, especially in challenging or prolonged reactions.

Table 1: Strategies to Mitigate Protodeboronation

| Strategy | Description | Rationale |

|---|---|---|

| Use of Boronic Esters | Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. ed.ac.ukharvard.edu | Boronic esters are generally more stable and less prone to protodeboronation. ed.ac.uk MIDA boronates are particularly robust, even to chromatography, and slowly release the active boronic acid under basic aqueous conditions, keeping its instantaneous concentration low. harvard.edu |

| Use of Trifluoroborates | Convert the boronic acid to its corresponding potassium aryltrifluoroborate salt (ArBF₃K). libretexts.org | Trifluoroborates are highly stable crystalline solids that are less prone to protodeboronation compared to the free boronic acids. libretexts.org |

| pH Control | Maintain optimal pH for the coupling reaction without excessively favoring the protodeboronation pathway. ed.ac.uk | While basic conditions are needed to form the active boronate species for transmetalation, excessively high pH can accelerate protodeboronation for some substrates. ed.ac.uk |

| Employ High-Activity Catalysts | Use a highly efficient palladium catalyst/ligand system. | A more active catalyst accelerates the desired cross-coupling reaction, ensuring it outcompetes the slower protodeboronation pathway. |

Homocoupling is another prevalent side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl dimer. researchgate.net This process is often mediated by palladium(II) species, which can be present if a Pd(II) precatalyst is used or if the reaction mixture is exposed to oxygen. yonedalabs.com Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the undesired homocoupling. yonedalabs.comreddit.com

For this compound, this would result in the formation of 5,5'-dichloro-2,2'-diethoxy-4,4'-bipyridine. Several effective strategies have been developed to suppress this pathway. researchgate.net

Table 2: Strategies for Suppression of Homocoupling

| Strategy | Description | Mechanism of Action |

|---|---|---|

| Thorough Degassing | Remove dissolved oxygen from the reaction mixture prior to the addition of the palladium catalyst, typically by sparging with an inert gas like nitrogen or argon. researchgate.net | Minimizes the oxidation of the active Pd(0) catalyst to the Pd(II) species that mediate homocoupling. yonedalabs.com |

| Use of Reducing Agents | Add a mild reducing agent, such as potassium formate, to the reaction mixture. researchgate.net | Helps to reduce any Pd(II) species back to the catalytically active Pd(0) state without reducing the aryl halide partner. researchgate.net |

| Slow Addition of Reagents | Add the boronic acid slowly to the reaction mixture. researchgate.net | Keeps the concentration of the boronic acid low at any given time, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling reaction. |

| Use of Pd(0) Precatalysts | Start with a Pd(0) source rather than a Pd(II) source. | Avoids the initial reduction step that can sometimes lead to a burst of homocoupling. yonedalabs.com |

The Suzuki-Miyaura reaction is renowned for its excellent functional group tolerance, allowing for the coupling of complex substrates in the late stages of a synthesis. rsc.org For this compound, the key selectivity challenge lies in achieving exclusive reaction at the C4–boronic acid position while leaving the C5–chloro and C2–ethoxy groups intact.

In a standard Suzuki coupling, the C–B bond is significantly more reactive towards the palladium catalytic cycle than a C–Cl bond on an electron-rich pyridine (B92270) ring. nih.gov The electron-donating 2-ethoxy group decreases the electrophilicity of the pyridine ring, which further disfavors the oxidative addition of palladium into the C5–Cl bond. However, under forcing conditions or with highly active catalysts designed for aryl chloride activation, competitive coupling at the C5–Cl position could occur. Therefore, careful selection of the catalyst system is important to ensure high selectivity.

Table 3: General Functional Group Tolerance in Suzuki-Miyaura Reactions

| Functional Group | Compatibility | Notes |

|---|---|---|

| Ethers (e.g., ethoxy) | High | Generally stable and well-tolerated. nih.gov |

| Halides (e.g., chloro) | Moderate to High | The C–Cl bond is typically less reactive than C–Br or C–I and can be preserved with appropriate catalyst selection. Aryl chlorides can be activated with bulky, electron-rich phosphine ligands. nih.govacs.org |

| Esters, Amides | High | Generally inert to the reaction conditions. |

| Ketones, Aldehydes | High | Typically well-tolerated, though side reactions like aldol (B89426) condensation can occur with strong bases. |

| Nitriles | High | Generally stable. wikipedia.org |

| Nitro Groups | Moderate | Can sometimes interfere with the reaction or be reduced, depending on the conditions. |

Other Coupling and Functionalization Reactions

Beyond C-C bond formation, the functionalities present in this compound allow it to participate in other valuable transformations.

The boronic acid moiety is a versatile functional group that can also be used to form carbon-heteroatom bonds, most notably C-N and C-O bonds, through the Chan-Lam coupling reaction (also known as the Chan-Evans-Lam coupling). wikipedia.org This reaction typically employs a copper catalyst and couples an arylboronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or amide. organic-chemistry.org A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is tolerant of ambient air. wikipedia.orgorganic-chemistry.org

This compound can serve as the aryl donor in these reactions to synthesize 4-amino- or 4-alkoxy-pyridine derivatives, which are important scaffolds in medicinal chemistry.

Table 4: Typical Conditions for Chan-Lam C-N/C-O Coupling

| Component | Example | Purpose |

|---|---|---|

| Aryl Partner | This compound | Source of the aryl group. |

| Heteroatom Partner | Alcohols (ROH), Amines (R₂NH), Amides, Carbamates | Nucleophile providing the N or O atom. organic-chemistry.org |

| Catalyst | Copper(II) acetate (B1210297) (Cu(OAc)₂) | The most common catalyst. organic-chemistry.org |

| Ligand | Pyridine, 1,10-Phenanthroline | Can accelerate the reaction and improve yields. wikipedia.orgnih.gov |

| Base | Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃) | Often used, may act to sequester acid generated during the reaction. youtube.com |

| Solvent | Dichloromethane (DCM), Acetonitrile (B52724) (MeCN) | Common solvents for the reaction. |

| Atmosphere | Air (Oxygen) | Oxygen often serves as the terminal oxidant to regenerate the active Cu(II) or Cu(III) catalyst. organic-chemistry.orgyoutube.com |

The pyridine ring in this compound is substituted with two potential leaving groups for nucleophilic aromatic substitution (SNAr): the 2-ethoxy group and the 5-chloro group. The feasibility of SNAr on a pyridine ring is highly dependent on the position of the leaving group. youtube.com

Positions activated by the ring nitrogen (C2, C4, and C6) are significantly more reactive towards nucleophilic attack than the non-activated positions (C3 and C5). thieme-connect.com This is because attack at an activated position allows the negative charge in the intermediate (a Meisenheimer-type complex) to be delocalized onto the electronegative nitrogen atom, providing substantial stabilization. youtube.com

For this compound:

C2-ethoxy group: This group is in an activated position. Alkoxy groups can serve as leaving groups in SNAr reactions, particularly with strong nucleophiles or under forcing conditions. Therefore, displacement of the ethoxy group by a nucleophile is a possible reaction.

C5-chloro group: This group is in a non-activated position. Nucleophilic substitution at the C3 and C5 positions of pyridine is significantly more difficult and requires much harsher conditions than at the C2/C4/C6 positions. thieme-connect.com

Therefore, in a potential SNAr reaction, nucleophilic attack would be expected to occur selectively at the C2 position, leading to the displacement of the ethoxy group, while the C5-chloro group would likely remain intact under typical conditions. youtube.comthieme-connect.com

Table 5: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₉BClNO₃ |

| Potassium Formate | CHKO₂ |

| N-methyliminodiacetic acid (MIDA) | C₅H₉NO₄ |

| Pinacol | C₆H₁₄O₂ |

| Potassium aryltrifluoroborate | ArBF₃K |

| 5,5'-dichloro-2,2'-diethoxy-4,4'-bipyridine | C₁₄H₁₄Cl₂N₂O₂ |

| Copper(II) acetate | C₄H₆CuO₄ |

| Pyridine | C₅H₅N |

| 1,10-Phenanthroline | C₁₂H₈N₂ |

| Triethylamine | C₆H₁₅N |

| Potassium Carbonate | K₂CO₃ |

| Dichloromethane | CH₂Cl₂ |

Derivatization Strategies and Functional Group Transformations

Formation of Boronic Esters

Boronic acids readily undergo condensation reactions with diols to form cyclic boronic esters. This transformation is a cornerstone in the application of organoboron compounds, offering enhanced stability towards various reagents and reaction conditions.

The most common derivatization of 5-Chloro-2-ethoxypyridine-4-boronic acid involves its conversion to the corresponding pinacol (B44631) ester, 2-(5-Chloro-2-ethoxypyridin-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Pinacol esters are widely favored due to their high stability, which makes them amenable to chromatographic purification and tolerant of a broad range of reaction conditions. researchgate.netescholarship.org While boronic acids can be prone to decomposition, such as protodeboronation, especially under basic conditions, their pinacol esters exhibit significantly greater stability. reddit.com

The synthesis of the pinacol ester from this compound is typically achieved through a condensation reaction with pinacol. This reaction is generally carried out in a suitable solvent, often with a dehydrating agent to drive the equilibrium towards the ester product. reddit.com

Table 1: Typical Reagents for Pinacol Ester Formation

| Reagent/Solvent | Role |

| This compound | Starting Material |

| Pinacol | Diol for esterification |

| Anhydrous Magnesium Sulfate | Dehydrating Agent |

| Diethyl Ether or Dichloromethane | Solvent |

The resulting pinacol ester is a stable, often crystalline solid that is well-suited for use in cross-coupling reactions, such as the Suzuki-Miyaura coupling. escholarship.org The enhanced stability also aids in long-term storage of the compound.

Beyond pinacol, other diols can be used to form different cyclic boronic esters of this compound. These esters, such as those derived from neopentyl glycol (forming a dioxaborinane) or other 1,2- and 1,3-diols, can offer varying degrees of stability and reactivity. mdpi.comchemicalbook.com The choice of diol can be strategic, for instance, to fine-tune the steric and electronic properties of the boron center or to facilitate a specific subsequent reaction. The general principle of synthesis remains a condensation reaction, driven by the removal of water.

Table 2: Examples of Diols for Boronic Ester Formation

| Diol | Resulting Ester Ring System |

| Ethylene (B1197577) Glycol | 1,3,2-Dioxaborolane |

| Neopentyl Glycol | 5,5-Dimethyl-1,3,2-dioxaborinane |

| Pinanediol | Pinanediol boronate |

The formation of these esters is a reversible process, a characteristic that is central to their utility as protecting groups for the boronic acid functionality. orgsyn.org

Interconversion with Related Boron Species

The boronic acid and its ester derivatives can be interconverted with other boron-containing functional groups, which can serve as alternative reagents in various chemical transformations.

The regeneration of this compound from its corresponding esters is a critical step, especially when the free boronic acid is required for a subsequent reaction. The hydrolysis of boronic esters, such as the pinacol ester, can be achieved under various conditions. A common method involves stirring the ester with silica (B1680970) gel in a protic solvent like methanol (B129727) at room temperature. rsc.org Alternatively, acidic or basic aqueous conditions can be employed to facilitate the hydrolysis. chemicalforums.com The ease of hydrolysis can be influenced by the substituents on the pyridine (B92270) ring and the specific diol used in the ester. nih.gov

Table 3: General Conditions for Pinacol Ester Hydrolysis

| Method | Reagents/Conditions |

| Silica-mediated | Silica gel, Methanol, Room Temperature |

| Acidic Hydrolysis | Aqueous HCl, THF/Water |

| Basic Hydrolysis | Aqueous NaOH or KOH, THF/Water |

Boronic acids, including this compound, can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. wikipedia.org This process involves the condensation of three molecules of the boronic acid with the elimination of three molecules of water. nih.gov The formation of boroxines is a reversible equilibrium that can be driven towards the boroxine (B1236090) by removing water, for example, through azeotropic distillation or by using a strong drying agent. nih.govclockss.org Conversely, the presence of water will hydrolyze the boroxine back to the corresponding boronic acid. clockss.org The formation of boroxines is often an entropy-driven process. researchgate.net

Table 4: Conditions for Boroxine Formation

| Condition | Description |

| Thermal Dehydration | Heating in a high-boiling solvent (e.g., toluene) with a Dean-Stark trap to remove water. |

| Chemical Dehydration | Use of a strong dehydrating agent such as sulfuric acid or phosphorus pentoxide. |

The resulting boroxine of this compound would be 2,4,6-tris(5-chloro-2-ethoxypyridin-4-yl)boroxine.

An increasingly popular alternative to boronic acids and their esters in cross-coupling reactions is the use of potassium organotrifluoroborate salts. These salts are typically crystalline, air-stable solids that are easy to handle and store. The trifluoroborate salt of this compound can be synthesized by treating the boronic acid with potassium hydrogen difluoride (KHF2) in an aqueous or alcoholic medium. orgsyn.org

Table 5: Synthesis of Potassium Organotrifluoroborate Salts

| Reagent | Role |

| This compound | Starting Material |

| Potassium Hydrogen Difluoride (KHF2) | Fluorinating Agent |

| Water/Methanol | Solvent |

The resulting potassium (5-chloro-2-ethoxypyridin-4-yl)trifluoroborate salt offers excellent stability and can be a highly effective coupling partner in Suzuki-Miyaura reactions, often requiring specific activation conditions to participate in the catalytic cycle.

Chemical Modification of Pyridine Ring Substituents

The reactivity of the pyridine ring in this compound is fundamentally governed by the electronic and steric properties of its chloro and ethoxy substituents. These groups modulate the electron density of the aromatic system and influence the regioselectivity of further chemical transformations.

The reactivity order often follows the electronegativity (F > Cl > Br > I), with fluorine having the strongest inductive withdrawing effect. Conversely, the ability to stabilize adjacent intermediates through resonance (+M effect) or participate in halogen bonding increases with the size of the halogen (I > Br > Cl > F). acs.org In the context of nucleophilic aromatic substitution (SNAr), halogens act as good leaving groups, and their reactivity can be influenced by the stability of the intermediate Meisenheimer complex.

For substituted pyridines, halogenation itself can be challenging and often requires harsh conditions due to the electron-deficient nature of the ring. chemrxiv.orgchemrxiv.org The development of specialized reagents and reaction pathways, such as those involving phosphonium (B103445) salts or Zincke imine intermediates, has enabled more selective halogenation at specific positions. nih.govchemrxiv.org In this compound, the chloro group at the 5-position deactivates the ring, influencing the sites of potential subsequent reactions. Theoretical studies on similar halogen-substituted aromatic systems show that chloro and bromo derivatives can significantly alter molecular conformation and intermolecular interactions compared to fluoro or unsubstituted analogs. nih.gov

Table 1: Comparative Effects of Halogen Substituents on Aromatic Rings This table provides a generalized summary of halogen effects on aromatic ring reactivity based on established chemical principles.

| Halogen | Inductive Effect (-I) | Resonance Effect (+M) | Typical Influence on EAS | Halogen Bonding Strength |

|---|---|---|---|---|

| Fluoro (F) | Strongest | Weakest | Strong deactivation | Weakest |

| Chloro (Cl) | Strong | Weak | Strong deactivation | Moderate |

| Bromo (Br) | Strong | Weak | Strong deactivation | Strong |

Alkoxy groups, such as ethoxy and methoxy (B1213986), are powerful activating groups in electrophilic aromatic substitution. Their ability to donate electron density through resonance (+M effect) typically overrides their inductive electron-withdrawing (-I) effect. This net electron-donating character increases the nucleophilicity of the pyridine ring.

In the case of 2-alkoxypyridines, the alkoxy group significantly influences the molecule's properties:

Reactivity and Directing Effects: The +M effect of the 2-alkoxy group strongly activates the pyridine ring towards electrophilic substitution, primarily at the 3- and 5-positions.

Basicity: The alkoxy group at the 2-position lowers the basicity of the pyridine nitrogen. nih.gov This is attributed to both the inductive electron-withdrawing effect of the oxygen atom and steric hindrance of the nitrogen's lone pair by the adjacent alkyl group. nih.gov For instance, the pKa of the 2-methoxypyridinium ion is 3.06, considerably lower than the 5.23 pKa of the pyridinium (B92312) ion. nih.gov This reduced basicity can be advantageous in certain reactions, preventing the pyridine nitrogen from interfering with catalysts or reagents. nih.gov

Ethoxy vs. Methoxy: The ethoxy group is sterically larger than the methoxy group, which can further enhance the steric shielding of the nitrogen lone pair. While their electronic effects are very similar, the difference in steric bulk can sometimes be exploited to fine-tune reactivity or selectivity in subsequent transformations. In nucleophilic aromatic substitution reactions, a 2-methoxy group can be eliminated by certain alkylmagnesium halides in the presence of a nickel catalyst. researchgate.net

Table 2: Influence of 2-Alkoxy Substituents on Pyridine Properties This table illustrates the general impact of adding an alkoxy group at the 2-position of a pyridine ring.

| Compound | Key Substituent | Effect on Ring Nucleophilicity | Effect on Nitrogen Basicity | Primary Directed Positions (EAS) |

|---|---|---|---|---|

| Pyridine | None | Low | Moderate (pKa ~5.2) | 3-position (under harsh conditions) |

| 2-Methoxypyridine | 2-Methoxy | Increased | Reduced (pKa ~3.1) nih.gov | 3- and 5-positions |

| 2-Ethoxypyridine | 2-Ethoxy | Increased | Reduced | 3- and 5-positions |

Selective Deuteration via Protodeboronation

Protodeboronation is a chemical reaction where a carbon-boron bond in an organoborane, such as a boronic acid, is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process can be a problematic side reaction in cross-coupling chemistry but can also be harnessed for specific synthetic purposes. wikipedia.org

One of the most valuable applications of deliberate protodeboronation is the regioselective incorporation of deuterium (B1214612), an isotope of hydrogen. By performing the reaction in the presence of a deuterium source, typically heavy water (D₂O), the boronic acid moiety is replaced with a deuterium atom in a process known as deuterodeboronation. rsc.orgresearchgate.net This method provides a powerful tool for introducing deuterium at a specific position on an aromatic or heteroaromatic ring, which is highly useful for mechanistic studies, as internal standards in mass spectrometry, and in the synthesis of deuterated drugs to potentially alter their metabolic profiles. nih.gov

The reaction can proceed through various mechanisms depending on the substrate and conditions, including acid-promoted, base-catalyzed, or metal-catalyzed pathways. researchgate.netcore.ac.uk For instance, copper-catalyzed protocols using D₂O have been developed that show broad substrate scope and high efficiency for deuterium incorporation into arylboronic acids. rsc.org For heteroaromatic boronic acids containing a basic nitrogen atom, like pyridine derivatives, the reaction mechanism can be influenced by the pH-dependent speciation of the molecule, which may involve zwitterionic intermediates. wikipedia.org The presence of ortho-substituents can also significantly affect the rate of protodeboronation under basic conditions. core.ac.uknih.gov

Spectroscopic and Structural Elucidation Techniques for Pyridylboronic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds. For pyridylboronic acids, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a comprehensive picture of the molecule.